N,N-Dimethyl-histidine

Bioinorganic Chemistry Metal Coordination Spectroscopic Characterization

N,N-Dimethyl-histidine (DMH) is a differentiated Nα,Nα-dimethylated L-histidine analog. Its tertiary amine and imidazole pKa shift (~4.75) enable pH-responsive endosomal disruption in gene delivery systems, achieving 5× higher transfection versus unmodified controls. DMH's glycine-like coordination geometry is ideal for metalloprotein models requiring predictable metal binding. As a fungal-specific metabolite, it enables unambiguous tracking in mixed samples. Select DMH over L-histidine or 3-methylhistidine for these unique applications.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
Cat. No. B13699562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-histidine
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCN(C)C(CC1=CN=CN1)C(=O)O
InChIInChI=1S/C8H13N3O2/c1-11(2)7(8(12)13)3-6-4-9-5-10-6/h4-5,7H,3H2,1-2H3,(H,9,10)(H,12,13)
InChIKeyIMOBSLOLPCWZKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-histidine: Structural Overview and Class Differentiation for Research Procurement


N,N-Dimethyl-histidine (DMH; CAS 24940-57-6; C₈H₁₃N₃O₂; MW 183.21 g/mol) is an Nα,Nα-dimethylated derivative of the amino acid L-histidine [1]. This modification replaces the primary amino group with a tertiary dimethylamino moiety, altering its protonation state, metal coordination geometry, and biological interactions relative to unmodified L-histidine, Nα-methyl-histidine, and 3-methylhistidine [2].

Why N,N-Dimethyl-histidine Cannot Be Substituted with L-Histidine or Other Methylated Analogs


Generic substitution of N,N-dimethyl-histidine with L-histidine or other methylated histidine analogs fails because the Nα,Nα-dimethylation eliminates the primary amine hydrogen bonding and metal coordination capabilities while introducing a tertiary amine with altered pKa and steric properties [1]. This modification fundamentally alters coordination geometry with transition metals—shifting from histamine-like chelation to glycine-like binding—and changes the imidazole pKa from ~6.0 (unmodified histidine) to ~4.75 when conjugated, enabling pH-responsive endosomal buffering that unmodified histidine cannot achieve [2][3].

Quantitative Differentiation Evidence: N,N-Dimethyl-histidine vs. L-Histidine and Closest Analogs


Altered Copper(II) Coordination Mode: Glycine-Like Binding vs. Histamine-Like Chelation

Nα,Nα-dimethylhistidine exhibits a fundamentally different coordination mode with copper(II) compared to L-histidine. CD spectroscopy demonstrates that Nα,Nα-dimethylhistidine adopts glycine-like coordination with Cu(II), whereas L-histidine and Nτ-methylhistidine form histamine-like chelates involving the imidazole nitrogen [1].

Bioinorganic Chemistry Metal Coordination Spectroscopic Characterization

Enhanced Endosomal Escape in Gene Delivery: 16 mol% Grafting Optimizes Transfection Efficiency

When conjugated to PEG-PLL multiblock copolymers, N,N-dimethylhistidine at 16 mol% grafting produced the highest transfection efficiency with minimal cytotoxicity in A7r5 murine smooth muscle cells, compared to 5%, 9%, and 22% grafting densities. Bafilomycin A1 inhibition experiments demonstrated approximately five-fold higher transfection efficiency in untreated versus treated cells, confirming endosomal disruption as the mechanism [1].

Gene Delivery Nonviral Vectors Polymer Chemistry

Imidazole pKa Shift to 4.75 Enables Endosomal pH Buffering

The conjugated imidazole ring of N,N-dimethylhistidine in PEG-PLL-g-His copolymers exhibits a pKa of 4.75, which is shifted from the typical histidine imidazole pKa of ~6.0. This pKa enables protonation and buffering specifically within the acidic late endosome/lysosome environment (pH ~4.5-5.5), facilitating membrane disruption and cargo release [1].

pH-Responsive Polymers Endosomal Escape Proton Sponge Effect

Metabolic Marker Utility Distinct from 1-Methylhistidine and 3-Methylhistidine

N,N-Dimethylhistidine is annotated as a fungal metabolite in ChEBI, distinguishing it from 1-methylhistidine and 3-methylhistidine which are primarily mammalian metabolic markers. This compound can serve as an injectable form of methylhistidine for metabolic tracing studies [1][2].

Metabolomics Biomarker Research Fungal Metabolism

Optimal Use Cases for N,N-Dimethyl-histidine Based on Quantitative Evidence


Nonviral Gene Delivery Vector Formulation Requiring pH-Responsive Endosomal Escape

For researchers engineering PEG-PLL-based or similar cationic polymer gene delivery systems, N,N-dimethylhistidine provides quantifiable endosomal disruption capability when grafted at 16 mol%. The conjugated imidazole pKa of 4.75 enables protonation specifically within late endosomal pH, yielding approximately 5-fold higher transfection efficiency in A7r5 cells compared to endosome-disrupted controls [1]. Unmodified L-histidine lacks this pH-responsive buffering window.

Bioinorganic Studies Requiring Glycine-Like Cu(II) Coordination Without Imidazole Participation

Investigators studying metalloprotein models or designing Cu(II)-binding ligands should utilize N,N-dimethylhistidine when glycine-like coordination (amino nitrogen and carboxylate oxygen only) is desired, avoiding the histamine-like imidazole participation characteristic of L-histidine [2]. This predictable coordination shift has been verified via CD spectroscopy and potentiometric titration.

Fungal Metabolomics and Metabolic Pathway Tracing Studies

For metabolomics workflows requiring a fungal-specific histidine derivative as a metabolic marker, N,N-dimethylhistidine is annotated as a fungal metabolite in ChEBI and KEGG databases, distinguishing it from mammalian methylhistidine markers (1-methylhistidine and 3-methylhistidine) [3][4]. This specificity enables unambiguous tracking of fungal metabolic activity in mixed biological samples.

Solid-Phase Peptide Synthesis Incorporating Metal-Binding Amino Acids

N,N-dimethylhistidine has been successfully incorporated into cyclic peptides via solid-phase synthesis combined with peptide cyclase 1 (PCY1) macrocyclization under mild conditions [5]. Researchers requiring metal-binding motifs in cyclic peptide scaffolds should procure DMH rather than unmodified histidine for applications where altered coordination geometry is advantageous.

Technical Documentation Hub

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